Protein kinase inhibitor 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

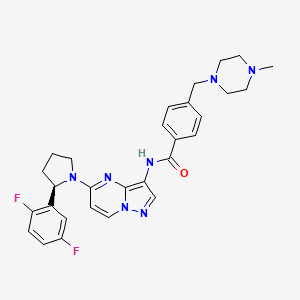

Molecular Formula |

C29H31F2N7O |

|---|---|

Molecular Weight |

531.6 g/mol |

IUPAC Name |

N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |

InChI |

InChI=1S/C29H31F2N7O/c1-35-13-15-36(16-14-35)19-20-4-6-21(7-5-20)29(39)33-25-18-32-38-12-10-27(34-28(25)38)37-11-2-3-26(37)23-17-22(30)8-9-24(23)31/h4-10,12,17-18,26H,2-3,11,13-16,19H2,1H3,(H,33,39)/t26-/m1/s1 |

InChI Key |

RUNUMABDVCXWMO-AREMUKBSSA-N |

Isomeric SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=C4N=C(C=CN4N=C3)N5CCC[C@@H]5C6=C(C=CC(=C6)F)F |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=C4N=C(C=CN4N=C3)N5CCCC5C6=C(C=CC(=C6)F)F |

Origin of Product |

United States |

Foundational & Exploratory

The ERK5 Signaling Pathway: A Core Regulator of Cancer Progression

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the Extracellular signal-regulated kinase 5 (ERK5) signaling pathway and its critical role in the progression of various cancers. ERK5, also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key transducer of signals from various extracellular stimuli, including growth factors and stress, to the nucleus, where it regulates gene expression programs that control cell proliferation, survival, migration, and angiogenesis.[1] Dysregulation of the ERK5 pathway has been implicated in the development and progression of numerous malignancies, making it an attractive target for novel anti-cancer therapies.[2][3]

The Core ERK5 Signaling Cascade

The ERK5 signaling pathway is a three-tiered kinase cascade, analogous to other Mitogen-Activated Protein Kinase (MAPK) pathways.[4] The canonical activation of this pathway begins with the activation of MAPK Kinase Kinase 2 or 3 (MEKK2/3) in response to upstream signals such as growth factors (e.g., EGF, FGF) and cellular stress.[5] MEKK2/3 then phosphorylates and activates MAPK Kinase 5 (MEK5), the specific upstream activator of ERK5.[5] Activated MEK5, in turn, phosphorylates ERK5 on threonine and tyrosine residues (Thr218/Tyr220) within its activation loop, leading to a conformational change that unleashes its kinase activity.[1]

Upon activation, ERK5 can phosphorylate a variety of downstream substrates in both the cytoplasm and the nucleus.[4] A unique feature of ERK5 is its large C-terminal domain which contains a nuclear localization signal and a transcriptional activation domain.[4] This allows activated ERK5 to translocate to the nucleus and directly regulate the activity of several transcription factors, including the Myocyte Enhancer Factor 2 (MEF2) family, c-Myc, and AP-1.[6][7] This nuclear activity of ERK5 drives the expression of genes involved in cell cycle progression, such as Cyclin D1, and cell survival.[6][8]

In the cytoplasm, ERK5 can influence cell motility and invasion through its interaction with and phosphorylation of proteins such as Focal Adhesion Kinase (FAK).[3][8] The multifaceted roles of ERK5 in promoting key hallmarks of cancer have established it as a significant contributor to tumor progression and a promising target for therapeutic intervention.

Quantitative Analysis of ERK5 in Cancer

The upregulation and hyperactivity of the ERK5 pathway are frequently observed in various cancers and often correlate with poor prognosis.[6][9] The following tables summarize key quantitative data regarding ERK5 expression, the efficacy of its inhibitors, and the functional consequences of its inhibition in cancer models.

Table 1: Expression and Amplification of ERK5 in Human Cancers

| Cancer Type | Observation | Method | Significance/Note |

| Hepatocellular Carcinoma (HCC) | MAPK7 (ERK5 gene) copy number increase in 53% of primary tumors.[10] | Microarray | Suggests gene amplification as a mechanism of ERK5 overexpression.[10] |

| Breast Cancer (HER2+) | High ERK5 mRNA expression correlates with worse relapse-free and distant metastasis-free survival.[9] | Kaplan-Meier Analysis | Indicates prognostic value of ERK5 expression.[9] |

| Glioblastoma (GBM) | Significantly increased ERK5 mRNA expression compared to normal brain tissue.[11] | Analysis of REMBRANDT dataset | Higher expression is associated with worse patient survival.[11] |

| Various Cancers (TCGA) | Highest ERK5 expression in Skin Cutaneous Melanoma (SKCM).[6] | RSEM | Expression is heterogeneous across tumor types.[6] |

Table 2: IC50 Values of Selected ERK5 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |

| XMD8-92 | HeLa | Cervical Cancer | ~1.5[3] |

| TG02 | Multiple Myeloma Cell Lines | Multiple Myeloma | 0.043[3] |

| XMD8-92 | Acute Myeloid Leukemia (Kasumi-1) | Acute Myeloid Leukemia | Not specified, but effective at inducing apoptosis.[2] |

Table 3: Effects of ERK5 Inhibition/Knockdown on Cancer Cell Proliferation and Viability

| Cancer Cell Line | Method of Inhibition | Effect on Proliferation/Viability | Quantitative Change |

| Acute Myeloid Leukemia (HL-60) | siRNA | Inhibition of cell viability.[1] | 39.2% inhibition after 72 hours.[1] |

| Glioblastoma | siPOOLs | Reduced cell viability in the presence of TMZ.[11] | Significant increase in cytotoxicity of TMZ.[11] |

| Non-Small Cell Lung Cancer (A549) | Overexpression of ERK5 | Increased cell viability.[12] | Data presented graphically.[12] |

Table 4: Effects of ERK5 Inhibition/Knockdown on Cancer Cell Migration and Invasion

| Cancer Cell Line | Method of Inhibition | Effect on Migration/Invasion | Quantitative Change |

| Non-Small Cell Lung Cancer (A549) | Overexpression of ERK5 | Increased invasion through Matrigel.[12] | Data presented graphically.[12] |

| Endothelial Cells | Constitutive activation of MEK5/ERK5 | Blocked basic cell migration.[13] | Data presented graphically.[13] |

| Head and Neck Cancer (OECM1) | shRNA knockdown of BMI1 (upstream of ERK3) | Reduced migration.[14] | Data presented graphically.[14] |

Table 5: Effects of ERK5 Inhibition/Knockdown on Apoptosis in Cancer Cells

| Cancer Cell Line | Method of Inhibition | Effect on Apoptosis | Quantitative Change |

| Acute Myeloid Leukemia (Kasumi-1) | XMD8-92 | Increased proportion of cells in sub-G1 phase (apoptosis).[2] | 37.7% (without G-CSF) and 47.4% (with G-CSF) in sub-G1.[2] |

| Acute Myeloid Leukemia (HL-60) | siRNA | Increased spontaneous apoptosis.[15] | Data presented graphically.[15] |

| Non-Small Cell Lung Cancer (A549, A427) | XMD8-92 (in combination with Seliciclib) | Synergistic induction of cell death by apoptosis.[16] | Data presented graphically.[16] |

Key Experimental Protocols

Investigating the ERK5 signaling pathway requires a variety of molecular and cellular biology techniques. Below are detailed protocols for some of the key experiments cited in ERK5 research.

Western Blot Analysis of ERK5 Phosphorylation

This protocol describes the detection of total and phosphorylated ERK5 in cell lysates to assess the activation state of the pathway.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-total ERK5, anti-phospho-ERK5 [Thr218/Tyr220])

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Add ice-cold lysis buffer and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK5) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an anti-total ERK5 antibody as a loading control.

-

Transwell Migration and Invasion Assay

This assay measures the ability of cancer cells to migrate through a porous membrane or invade through an extracellular matrix layer, key processes in metastasis.

Materials:

-

Transwell inserts (with appropriate pore size, e.g., 8 µm)

-

24-well plates

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Procedure:

-

Preparation:

-

(For invasion assay) Coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.

-

Rehydrate the Transwell inserts with serum-free medium.

-

-

Cell Seeding:

-

Harvest and resuspend cells in serum-free medium.

-

Seed a defined number of cells (e.g., 1 x 10^5) into the upper chamber of the Transwell insert.

-

-

Assay Assembly:

-

Place the Transwell inserts into the wells of a 24-well plate containing medium with a chemoattractant in the lower chamber.

-

-

Incubation:

-

Incubate the plate at 37°C for a suitable duration (e.g., 24-48 hours) to allow for cell migration/invasion.

-

-

Staining and Visualization:

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells on the lower surface of the membrane with methanol.

-

Stain the migrated/invaded cells with Crystal Violet.

-

Wash the inserts and allow them to dry.

-

-

Quantification:

-

Count the number of stained cells in several random fields of view under a microscope.

-

Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface using fluorescently labeled Annexin V.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide [PI], and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Gently vortex and incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Add 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer.

-

Identify four cell populations:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

Conclusion

The ERK5 signaling pathway is a pivotal regulator of multiple processes that are central to cancer progression. Its consistent upregulation in a wide range of tumors and its association with poor clinical outcomes underscore its significance as a therapeutic target. The development of specific inhibitors targeting ERK5 holds promise for novel anti-cancer strategies, either as monotherapies or in combination with existing treatments, to overcome drug resistance and improve patient outcomes. Further research into the intricate regulatory mechanisms of the ERK5 pathway and the identification of predictive biomarkers for ERK5 inhibitor sensitivity will be crucial for the successful clinical translation of these targeted therapies.

References

- 1. e-century.us [e-century.us]

- 2. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK signalling: ERK5 versus ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ERK5 and Cell Proliferation: Nuclear Localization Is What Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Expression of Erk5 in Early Stage Breast Cancer and Association with Disease Free Survival Identifies this Kinase as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ERK5 is a target for gene amplification at 17p11 and promotes cell growth in hepatocellular carcinoma by regulating mitotic entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Extracellular signal regulated kinase 5 promotes cell migration, invasion and lung metastasis in a FAK-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MEK5/ERK5 Signaling Modulates Endothelial Cell Migration and Focal Contact Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of ERK5 enhances cytarabine-induced apoptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ERK5 suppression overcomes FAK inhibitor resistance in mutant KRAS-driven non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Extracellular Signal-Regulated Kinase 5 (ERK5) in Tumor Angiogenesis and Metastasis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-Activated Protein Kinase 1 (BMK1), is the most recently discovered member of the mitogen-activated protein kinase (MAPK) family.[1] While initially less studied than its counterparts like ERK1/2, a growing body of evidence has implicated the MEK5/ERK5 signaling pathway as a critical regulator of cancer progression.[1][2] This pathway is activated by a range of stimuli, including growth factors and cellular stress, and plays a pivotal role in fundamental cellular processes such as proliferation, survival, and differentiation.[3][4] In the context of oncology, dysregulation of ERK5 signaling has been linked to several cancer hallmarks, including the promotion of tumor angiogenesis and the facilitation of metastasis.[2][5] Elevated expression of ERK5 and its upstream activator MEK5 often correlates with advanced tumor stages, increased metastatic risk, and poor patient prognosis in various cancers, including breast, prostate, lung, and colon cancer.[5][6][7] This technical guide provides an in-depth overview of the ERK5 signaling cascade, its specific mechanisms in driving tumor angiogenesis and metastasis, detailed experimental protocols for its study, and its potential as a therapeutic target in cancer treatment.

The Core MEK5/ERK5 Signaling Pathway

The ERK5 pathway is a three-tiered signaling module.[8] It is typically initiated by upstream signals from growth factors or stress stimuli that activate MAPK kinase kinases (MAP3Ks), primarily MEKK2 and MEKK3.[4][8] These kinases then phosphorylate and activate the dual-specificity MAPK kinase, MEK5, which is the sole known direct activator of ERK5.[5] MEK5, in turn, phosphorylates ERK5 on specific threonine and tyrosine residues (Thr218/Tyr220) within its activation loop, leading to its activation.[8][9]

Unlike other MAPKs, ERK5 possesses a unique, large C-terminal domain that contains a nuclear localization signal and a transcriptional activation domain.[8] Upon activation, ERK5 can translocate to the nucleus where it phosphorylates and activates various transcription factors, including those from the myocyte enhancer factor 2 (MEF2) family, c-Myc, and activator protein-1 (AP-1), thereby regulating the expression of genes involved in cell proliferation, survival, and differentiation.[5][10][11]

Role of ERK5 in Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, essential for supplying tumors with oxygen and nutrients.[12] The ERK5 signaling pathway is a critical component of tumor-associated angiogenesis.[13][14] Conditional knockout of the ERK5 gene in mice impairs the formation of functional blood vessels in tumor xenografts, leading to reduced tumor growth.[5][11]

Regulation of Pro-Angiogenic Factors

ERK5 promotes angiogenesis primarily through the regulation of vascular endothelial growth factor (VEGF), a potent pro-angiogenic cytokine.[15] Under hypoxic conditions, a common feature of the tumor microenvironment, ERK5 can be activated and promote the expression and secretion of VEGF.[15][16] In endothelial cells, VEGF stimulation activates ERK5 through a VEGFR-2/PLCγ-dependent pathway.[9] This activation is crucial for endothelial cell survival, migration, and the formation of tubular structures, which are foundational processes of angiogenesis.[15][17] Inhibition of ERK5 phosphorylation has been shown to significantly impair these VEGF-driven angiogenic processes.[15]

Role of ERK5 in Tumor Metastasis

Metastasis is a multi-step process involving local invasion, intravasation, survival in circulation, extravasation, and colonization at a distant site.[18] ERK5 signaling is implicated in multiple stages of this cascade, particularly through the promotion of cell motility, invasion, and the epithelial-to-mesenchymal transition (EMT).[5][6]

Epithelial-to-Mesenchymal Transition (EMT)

EMT is a crucial process where stationary epithelial cells acquire a motile, mesenchymal phenotype, enabling invasion and dissemination.[10][18] The MEK5/ERK5 pathway is a key driver of EMT.[18] Activators of ERK5, such as TGF-β, can induce EMT in various cancer types.[10][19] ERK5 activation leads to the upregulation of key EMT-inducing transcription factors, including SNAIL, SLUG, and ZEB1/2.[10][13][20] This results in the downregulation of the epithelial marker E-cadherin, a hallmark of EMT, which weakens cell-cell adhesion and facilitates cell detachment.[20]

Cell Migration and Invasion

ERK5 promotes cell migration and invasion through its interaction with several cytosolic targets involved in cytoskeleton remodeling and cell adhesion.[7] A critical downstream effector is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in cell motility.[6][7] ERK5 can regulate the expression and phosphorylation of FAK.[6] Specifically, ERK5 has been shown to control the phosphorylation of FAK at Tyr397 in a kinase-independent manner, which is critical for the invasive capability of triple-negative breast cancer cells.[21] Furthermore, ERK5 activation can increase the release of matrix metalloproteinases (MMPs), such as MMP9, which degrade the extracellular matrix (ECM), clearing a path for tumor cell invasion.[10][20]

Quantitative Data Summary

The upregulation of ERK5 and its impact on cancer progression have been quantified in numerous studies. The following tables summarize key findings regarding ERK5 expression and the effects of its inhibition.

Table 1: ERK5 Expression and Correlation with Clinical Outcomes

| Cancer Type | Finding | Clinical Correlation | Reference |

|---|---|---|---|

| Lung Adenocarcinoma | High combined MEK5 & ERK5 expression | Associated with poor overall survival. | [1] |

| Prostate Cancer | High ERK5 expression | Related to bone metastasis and poor prognosis. | [6] |

| Oral Squamous Cells | High p-ERK5 expression | Associated with a more advanced tumor stage. | [6] |

| HER2+ Breast Cancer | High ERK5 expression | Associated with worse disease-free survival. | [5] |

| Colorectal Cancer | High ERK5 mRNA expression | Correlated with worse overall survival. | [7] |

| Osteosarcoma | ERK5 overexpression | Associated with metastasis and poor treatment response. |[7] |

Table 2: Effects of ERK5 Inhibition on Cancer Cells

| Cancer Model | Inhibition Method | Observed Effect | Reference |

|---|---|---|---|

| Pancreatic (AsPC-1 xenografts) | XMD8-92 (inhibitor) | Inhibited xenograft growth in vivo. | [13] |

| Neuroblastoma | XMD8-92 (inhibitor) | Reduced cell proliferation in vitro and xenograft growth in vivo. | [1] |

| HER2+ Breast Cancer (resistant) | JWG-045 (inhibitor) | Reduced cell numbers by ~25-35% and enhanced sensitivity to lapatinib. | [22] |

| Multiple Cancer Types | XMD8-92 (inhibitor) | Decreased tumor volume. | [5] |

| Triple-Negative Breast Cancer | shRNA-mediated knockdown | Decreased formation of metastatic lesions. | [5] |

| Tobacco Smoke-Induced EMT | XMD8-92 (inhibitor) | Abrogated TS-triggered activation of ERK5 and EMT alterations in mice. |[23] |

Key Experimental Protocols & Workflows

Studying the role of ERK5 in angiogenesis and metastasis requires a combination of in vitro and in vivo techniques.

General Experimental Workflow

A typical research workflow involves validating ERK5's role in a specific cancer type, assessing the impact of its inhibition on cancer hallmarks in vitro, and finally, confirming these findings in a preclinical in vivo model.

Detailed Methodologies

-

Immunohistochemistry (IHC) for ERK5/p-ERK5 Expression:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

-

Blocking: Sections are incubated with a blocking solution (e.g., hydrogen peroxide to block endogenous peroxidases, followed by goat serum) to prevent non-specific binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for total ERK5 or phosphorylated ERK5 (p-ERK5 T218/Y220) overnight at 4°C.

-

Secondary Antibody & Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate at the antigen site.

-

Counterstaining & Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

-

Analysis: Staining intensity and the percentage of positive cells are scored to determine ERK5 expression levels.[24][25]

-

-

In Vivo Tumor Xenograft and Metastasis Model:

-

Cell Preparation: A suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a sterile medium or Matrigel is prepared.

-

Implantation: The cell suspension is injected into immunocompromised mice (e.g., NOD/SCID or athymic nude mice). For subcutaneous models, injection is in the flank.[5] For orthotopic models (e.g., breast cancer), injection is into the mammary fat pad.[13] For experimental metastasis assays, cells are injected intravenously via the tail vein to assess lung colonization.[26]

-

Tumor Growth Monitoring: Primary tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width^2).

-

Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment (e.g., ERK5 inhibitor administered via oral gavage or IP injection) and control (vehicle) groups.[27]

-

Metastasis Assessment: At the end of the study, lungs and other organs are harvested, fixed, and examined for metastatic nodules. Metastatic burden can be quantified by counting surface nodules or through histological analysis of sectioned tissue.[26]

-

-

In Vitro Endothelial Tube Formation Assay (Angiogenesis):

-

Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to polymerize at 37°C.

-

Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the Matrigel-coated wells in the presence of conditioned media from cancer cells (treated vs. untreated with an ERK5 inhibitor) or direct treatment with recombinant VEGF and/or an ERK5 inhibitor.

-

Incubation: Cells are incubated for 4-18 hours to allow for the formation of capillary-like structures (tubes).

-

Imaging & Analysis: The formation of tubes is observed and photographed under a microscope. The degree of angiogenesis is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ).[15]

-

-

Transwell Invasion Assay:

-

Chamber Preparation: Transwell inserts (e.g., 8 µm pore size) are coated with a layer of Matrigel to simulate the basement membrane.

-

Cell Seeding: Cancer cells, pre-treated with an ERK5 inhibitor or vehicle control, are seeded into the upper chamber in a serum-free medium.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

-

Incubation: The plate is incubated for 16-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[6]

-

Therapeutic Implications and Future Perspectives

The integral role of the MEK5/ERK5 pathway in driving tumor angiogenesis and metastasis makes it a promising therapeutic target.[2] Several small-molecule inhibitors targeting ERK5 have been developed, such as XMD8-92, which has demonstrated efficacy in reducing tumor growth and metastasis in various preclinical models.[5][13] Targeting ERK5 could offer several therapeutic benefits:

-

Inhibition of Tumor Growth: By blocking ERK5-mediated angiogenesis, tumors can be starved of essential nutrients and oxygen.[5][13]

-

Prevention of Metastasis: Inhibiting ERK5 can suppress the EMT program and reduce cell motility and invasion, thereby lowering the risk of metastatic spread.[10][18]

-

Overcoming Therapy Resistance: The MEK5/ERK5 pathway has been identified as an escape route that sustains tumor cell survival and proliferation under drug stress, such as resistance to anti-HER2 therapy in breast cancer or MAPK inhibitors in melanoma.[3][4][22] Combining ERK5 inhibitors with existing targeted therapies may therefore represent a powerful strategy to overcome or delay the onset of drug resistance.[22]

However, the development of ERK5 inhibitors is not without challenges. Issues of kinase selectivity and the potential for off-target effects must be carefully addressed.[11][28] Furthermore, some studies suggest that the kinase activity of ERK5 may be dispensable for certain cancer cell functions, highlighting the complexity of its signaling.[11][28] Future research should focus on developing highly selective inhibitors and exploring novel therapeutic strategies, such as bifunctional degraders of ERK5, to fully exploit this pathway for cancer treatment.[11]

References

- 1. Impact of ERK5 on the Hallmarks of Cancer [mdpi.com]

- 2. The MEK5/ERK5 signalling pathway in cancer: a promising novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The MEK5/ERK5 Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extracellular signal regulated kinase 5 promotes cell migration, invasion and lung metastasis in a FAK-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer [mdpi.com]

- 8. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 9. The role and regulation of VEGF-mediated ERK5 activity in endothelial cells - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 10. Molecular Mechanisms of Epithelial to Mesenchymal Transition Regulated by ERK5 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tumor Angiogenesis: Methods to Analyze Tumor Vasculature and Vessel Normalization in Mouse Models of Cancer | Springer Nature Experiments [experiments.springernature.com]

- 13. Impact of ERK5 on the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 15. Frontiers | The role of the ERK signaling pathway in promoting angiogenesis for treating ischemic diseases [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Molecular Mechanisms of Epithelial to Mesenchymal Transition Regulated by ERK5 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. The extracellular-regulated protein kinase 5 (ERK5) enhances metastatic burden in triple-negative breast cancer through focal adhesion protein kinase (FAK)-mediated regulation of cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibiting ERK5 Overcomes Breast Cancer Resistance to Anti-HER2 Therapy By Targeting the G1–S Cell-Cycle Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. Myeloid ERK5 deficiency suppresses tumor growth by blocking protumor macrophage polarization via STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mouse models of metastasis: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 27. aacrjournals.org [aacrjournals.org]

- 28. pubs.acs.org [pubs.acs.org]

The function of ERK5 in inflammatory response regulation

An In-depth Technical Guide on the Function of ERK5 in Inflammatory Response Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a unique member of the mitogen-activated protein kinase (MAPK) family. Unlike its counterparts, ERK5 possesses a large C-terminal domain that confers transcriptional activation capabilities, adding a layer of complexity to its cellular functions. Initially implicated in developmental processes, particularly cardiovascular development and vascular integrity, ERK5 has emerged as a critical and complex regulator of the inflammatory response.[1][2] Its role is notably controversial, with a growing body of evidence supporting both pro- and anti-inflammatory functions depending on the cellular context, stimulus, and local hemodynamic conditions.[1][3] This guide provides a comprehensive overview of the MEK5-ERK5 signaling axis in inflammation, detailing its dual roles, downstream targets, and the ongoing debate regarding its kinase-dependent versus independent functions. Understanding these intricate mechanisms is paramount for developing targeted therapeutic strategies for a range of inflammatory diseases and cancers.

The Canonical MEK5-ERK5 Signaling Pathway

ERK5 is the terminal kinase in a distinct three-tiered MAPK cascade. Its activation is uniquely mediated by the upstream MAPK kinase, MEK5.[4] The pathway is initiated by a diverse array of extracellular stimuli, including growth factors (EGF, VEGF), pro-inflammatory cytokines (TNF-α, IL-1β), and various cellular stressors such as oxidative stress, osmotic stress, and mechanical forces like fluid shear stress.[5][6][7] These stimuli activate upstream MAPK kinase kinases (MAPKKKs), primarily MEKK2 and MEKK3, which in turn phosphorylate and activate MEK5.[4] Activated MEK5 then phosphorylates ERK5 on a specific TEY (Threonine-Glutamate-Tyrosine) motif within its activation loop (Thr219/Tyr221), leading to a conformational change and full kinase activation.[4]

Activated ERK5 undergoes autophosphorylation on multiple residues within its C-terminal domain, which exposes a nuclear localization signal (NLS).[8] This allows ERK5 to translocate from the cytoplasm to the nucleus, where it can directly phosphorylate a host of transcription factors and also function as a transcriptional co-activator, thereby regulating the expression of genes critical to the inflammatory response.[1][4]

References

- 1. Extracellular signal–regulated kinase 5 promotes acute cellular and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Intricate Dance of Inhibition: A Technical Guide to the Structure-Activity Relationship of ERK5 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key player in cellular signaling cascades that govern proliferation, differentiation, and survival.[1] Its dysregulation is implicated in a variety of cancers, making it a compelling target for therapeutic intervention.[2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of ERK5 kinase inhibitors, presenting key data, experimental methodologies, and a visual representation of the underlying biological and experimental frameworks.

The ERK5 Signaling Pathway: A Cascade of Activation

The ERK5 signaling pathway is a component of the mitogen-activated protein kinase (MAPK) cascade.[4] It is primarily activated by growth factors and cellular stresses.[1] The canonical activation pathway begins with the activation of Mitogen-activated protein kinase kinase kinase 2/3 (MEKK2/3), which in turn phosphorylates and activates Mitogen-activated protein kinase kinase 5 (MEK5).[5] MEK5 is the specific upstream activator of ERK5, phosphorylating it on threonine and tyrosine residues (Thr219/Tyr221) within the TEY activation loop.[6][7]

Once activated, ERK5 can translocate to the nucleus and phosphorylate a variety of downstream substrates, including transcription factors like the myocyte enhancer factor-2 (MEF2) family, c-Myc, and c-Fos, thereby regulating gene expression.[3][5] This intricate signaling cascade is a critical regulator of cellular processes, and its aberrant activation can drive tumorigenesis.[2][8]

Structure-Activity Relationship of ERK5 Inhibitors

The development of small molecule inhibitors targeting the ATP-binding pocket of ERK5 has led to the discovery of several distinct chemical scaffolds. The following tables summarize the quantitative data for key ERK5 inhibitors, highlighting their potency and selectivity.

Table 1: Potency of Representative ERK5 Kinase Inhibitors

| Compound | Scaffold | Biochemical IC50 (ERK5) | Cellular EC50 (ERK5 Autophosphorylation) | Reference |

| XMD8-92 | Benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one | 11 nM | 80 nM | [9] |

| ERK5-IN-1 (26) | Benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one | 162 ± 6 nM | 90 ± 30 nM | [6][9] |

| TG02 | Macrocycle | 43 nM (Kd) | - | [5][6] |

| BIX02188 | - | 810 nM | - | [4] |

| BIX02189 | - | 59 nM | - | [4] |

| BAY-885 | - | 35 nM | 115 nM | [4] |

| JWG-071 | Benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one | 88 nM | - | [4] |

| AX15836 | - | 8-170 nM | - | [4] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Kd: Dissociation constant.

Table 2: Selectivity Profile of Key ERK5 Inhibitors

| Compound | Selectivity Score (S10 KINOMEscan) | Notable Off-Targets | Reference |

| XMD8-92 | 0.012 (5/402 kinases) | BRD4, LRRK2 | [5][9] |

| ERK5-IN-1 (26) | 0.007 (3/442 kinases) | DCAMKL2, PLK4 | [6][9] |

| TG02 | Non-selective | CDK1, CDK2, CDK7, CDK9 | [5][6] |

| JWG-071 | >10-fold improved selectivity over BRD4 vs. XMD8-92 | LRRK2, DCAMKL1, PLK4 | [5] |

The benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one scaffold, found in XMD8-92 and ERK5-IN-1, has been a fertile ground for developing potent ERK5 inhibitors. Structure-activity relationship studies on this scaffold have demonstrated that modifications to the 2-aniline moiety can significantly impact both potency and selectivity.[9] For instance, the introduction of an ortho-ethoxy group in ERK5-IN-1 led to outstanding selectivity.[9] However, a significant challenge in ERK5 inhibitor development is managing off-target effects, particularly against bromodomain-containing protein 4 (BRD4) and Leucine-rich repeat kinase 2 (LRRK2).[5] More recent inhibitors like JWG-071 have shown improved selectivity over BRD4 by introducing steric hindrance that is not tolerated by the BRD4 active site.[5]

A noteworthy and complex aspect of ERK5 inhibitor pharmacology is the phenomenon of "paradoxical activation." Some small molecule inhibitors, upon binding to the ERK5 kinase domain, can induce a conformational change that exposes the nuclear localization signal, leading to the translocation of ERK5 to the nucleus and subsequent activation of its transcriptional targets, independent of its kinase activity.[5][6][10] This highlights the importance of carefully characterizing the downstream cellular effects of any new ERK5 inhibitor.

Experimental Protocols for Inhibitor Characterization

The evaluation of ERK5 inhibitors requires a multi-faceted approach, employing biochemical, cellular, and functional assays.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of ERK5.

Methodology:

-

Recombinant active ERK5 enzyme is incubated with a specific peptide substrate and ATP in a suitable buffer.

-

The inhibitor, at varying concentrations, is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays (e.g., LanthaScreen®, HTRF®), or luminescence-based assays (e.g., ADP-Glo™).

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular ERK5 Autophosphorylation Assay

Objective: To assess the ability of an inhibitor to block ERK5 activation in a cellular context.

Methodology:

-

Cells (e.g., HeLa, HEK293) are seeded in appropriate culture plates.

-

The cells are pre-treated with various concentrations of the inhibitor for a specified time.

-

ERK5 signaling is stimulated using an appropriate agonist, such as epidermal growth factor (EGF).

-

Following stimulation, the cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein lysate are subjected to SDS-PAGE and transferred to a membrane for Western blotting.

-

The membrane is probed with an antibody specific for phosphorylated ERK5 (p-ERK5) at the TEY motif. A total ERK5 antibody is used as a loading control.

-

The band intensities are quantified, and the EC50 value is determined by plotting the inhibition of ERK5 phosphorylation against the inhibitor concentration.[7][9]

MEF2-Dependent Reporter Assay

Objective: To measure the functional consequence of ERK5 inhibition on its downstream transcriptional activity.

Methodology:

-

Cells (e.g., HEK293) are co-transfected with a reporter plasmid containing MEF2 binding sites upstream of a reporter gene (e.g., firefly luciferase) and a plasmid expressing a constitutively active form of MEK5 (MEK5-DD) to drive ERK5 activity. A control reporter plasmid (e.g., Renilla luciferase) is also co-transfected for normalization.

-

The transfected cells are treated with different concentrations of the ERK5 inhibitor.

-

After an incubation period, the cells are lysed, and the activities of both luciferases are measured using a dual-luciferase reporter assay system.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

The EC50 value is calculated based on the dose-dependent inhibition of MEF2-driven reporter gene expression.[7][10]

Conclusion

The development of potent and selective ERK5 inhibitors holds significant promise for cancer therapy. A deep understanding of the structure-activity relationships within different chemical scaffolds is crucial for optimizing potency while minimizing off-target effects. The phenomenon of paradoxical activation adds a layer of complexity to ERK5 inhibitor pharmacology, necessitating a thorough evaluation of the cellular consequences of inhibitor binding. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of novel ERK5 inhibitors, from initial biochemical screening to functional cellular assays. Continued research in this area will undoubtedly lead to the development of novel therapeutics that effectively and safely target the ERK5 signaling pathway in cancer and other diseases.

References

- 1. ERK5: structure, regulation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 4. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural determinants for ERK5 (MAPK7) and leucine rich repeat kinase 2 activities of benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Elucidating ERK5 Function in Cancer Cell Lines Using CRISPR/Cas9-Mediated Knockout

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-Activated Protein Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] Unlike the well-studied ERK1/2 pathway, the ERK5 signaling cascade presents a distinct and parallel pathway with unique downstream targets and cellular functions.[1][2] The ERK5 pathway is initiated by mitogens, growth factors, and stress stimuli, leading to the sequential activation of MEKK2/3, MEK5, and finally ERK5.[1][2][4][5] Activated ERK5 translocates to the nucleus and regulates the activity of various transcription factors, including the MEF2 family, c-Myc, and c-Fos, thereby influencing critical cellular processes such as proliferation, survival, and motility.[1][4][5][6] Growing evidence suggests a significant role for ERK5 in cancer progression, metastasis, and resistance to targeted therapies, making it an attractive target for drug development.[1][2][6][7]

The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing, enabling the targeted knockout of specific genes to study their function.[8][9][10] This application note provides a detailed protocol for utilizing CRISPR/Cas9 to generate ERK5 knockout cell lines and subsequently investigate the functional consequences on cell proliferation and migration. This approach offers a robust platform for researchers, scientists, and drug development professionals to dissect the role of ERK5 in various cancer models and to screen for potential therapeutic interventions targeting this pathway.

Materials and Methods

This section outlines the necessary reagents and protocols for the successful generation and functional characterization of ERK5 knockout cell lines.

Key Reagents

-

Cell Lines: Human cancer cell line of interest (e.g., HeLa, MDA-MB-231)

-

CRISPR/Cas9 System:

-

Cas9 nuclease expression vector (or stable Cas9-expressing cell line)

-

sgRNA expression vector (e.g., pX330) or synthetic sgRNAs[8]

-

-

Transfection Reagent: Lipofectamine 3000 or equivalent

-

Antibodies:

-

Primary antibody: Anti-ERK5/MAPK7[8]

-

Primary antibody: Anti-β-actin (loading control)

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

-

Cell Culture: DMEM, FBS, Penicillin-Streptomycin, PBS, Trypsin-EDTA

-

Genomic DNA Extraction Kit

-

PCR Reagents: Taq polymerase, dNTPs, primers flanking the sgRNA target site

-

T7 Endonuclease I Assay Kit

-

Cell Migration Assay: Transwell chambers or wound healing assay supplies[12][13]

Experimental Workflow

The overall experimental workflow for studying ERK5 function using CRISPR/Cas9 is depicted below. This process begins with the design of specific sgRNAs targeting the MAPK7 gene (encoding ERK5), followed by the generation and validation of knockout cell lines, and culminates in functional assays to assess the phenotypic consequences of ERK5 loss.

References

- 1. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 2. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAPK signalling: ERK5 versus ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | ERK5 and Cell Proliferation: Nuclear Localization Is What Matters [frontiersin.org]

- 8. scbt.com [scbt.com]

- 9. Using CRISPR-Cas9 to Study ERK Signaling in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimizing sgRNA to Improve CRISPR/Cas9 Knockout Efficiency: Special Focus on Human and Animal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CRISPR-Cas9 Mediated NOX4 Knockout Inhibits Cell Proliferation and Invasion in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Knockout of STK10 promotes the migration and invasion of cervical cancer cells - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 13. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Testing of ERK5 Inhibitors

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to test the in vivo efficacy of Extracellular signal-regulated kinase 5 (ERK5) inhibitors.

Introduction to ERK5 in Cancer

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family.[1][2] The MEK5/ERK5 signaling pathway is implicated in various cellular processes, including proliferation, survival, and migration.[3] Dysregulation of this pathway has been linked to the progression and metastasis of several cancers, including breast, lung, prostate, and colon cancer, making ERK5 a promising therapeutic target.[4] Preclinical studies using animal models are crucial for evaluating the anti-tumor efficacy of novel ERK5 inhibitors.

Animal Models for In Vivo Efficacy Studies

The choice of animal model is critical for obtaining clinically relevant data. Both xenograft and genetically engineered mouse models are commonly used to test the efficacy of ERK5 inhibitors.

1. Xenograft Models: These models involve the transplantation of human cancer cells into immunodeficient mice.

-

Subcutaneous Xenografts: This is the most common and technically straightforward model. Cancer cells are injected into the flank of the mouse, forming a palpable tumor that is easily measured.

-

Orthotopic Xenografts: In this model, tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad).[1] This provides a more clinically relevant tumor microenvironment and allows for the assessment of metastasis.[1]

2. Genetically Engineered Mouse Models (GEMMs): These models involve the genetic modification of mice to develop tumors spontaneously. Conditional knockout models, where ERK5 is deleted in specific tissues, have been instrumental in understanding the role of ERK5 in tumor development and angiogenesis.[4]

Quantitative Data Summary

The following table summarizes quantitative data from preclinical studies evaluating the in vivo efficacy of ERK5 inhibitors.

| Cancer Type | Animal Model | ERK5 Inhibitor | Dosage & Administration | Tumor Growth Inhibition Rate | Reference(s) |

| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 Xenograft | SKLB-D18 | 50 mg/kg, oral, daily | 79.88% | [5] |

| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 Xenograft | BVD-523 + XMD8-92 | 50 mg/kg each, oral, daily | 72.66% | [5] |

| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 Xenograft | BVD-523 | 50 mg/kg, oral, daily | 36.01% | [5] |

| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 Xenograft | XMD8-92 | 50 mg/kg, oral, daily | 7.75% | [5] |

| HeLa Cervical Cancer | HeLa Xenograft | XMD8-92 | 50 mg/kg, i.p., twice daily | Significant inhibition | [6][7] |

| Lewis Lung Carcinoma (LL/2) | LL/2 Syngeneic Xenograft | XMD8-92 | 50 mg/kg, i.p., twice daily | Significant inhibition | [6] |

| Pancreatic Cancer | AsPC-1 Xenograft | XMD8-92 | Not specified | Significant inhibition | [8] |

| Neuroblastoma | Human Neuroblastoma Xenograft | XMD8-92 + Crizotinib | Not specified | Synergistic reduction | [8] |

| Melanoma | A375 Xenograft | XMD8-92 | Not specified | Significant reduction | [9] |

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model and the subsequent evaluation of an ERK5 inhibitor.

Materials:

-

Human cancer cell line (e.g., MDA-MB-231 for TNBC)

-

Immunodeficient mice (e.g., SCID/Beige or NOD/SCID)

-

Matrigel™

-

ERK5 inhibitor (e.g., XMD8-92)

-

Vehicle for inhibitor dissolution

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

Inhibitor Administration: Administer the ERK5 inhibitor (e.g., XMD8-92 at 50 mg/kg) or vehicle to the respective groups. Administration can be intraperitoneal (i.p.) or oral, depending on the inhibitor's properties.[6] A typical regimen for XMD8-92 is twice daily i.p. injection.[6][7]

-

Data Collection and Analysis: Continue treatment for a predetermined period (e.g., 21-28 days).[7] At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) rate.

-

Pharmacodynamic Analysis: A portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC) to assess the downstream effects of ERK5 inhibition.

Protocol 2: Orthotopic Xenograft Model (Triple-Negative Breast Cancer)

This protocol details the establishment of an orthotopic TNBC model.

Materials:

-

TNBC cell line (e.g., MDA-MB-231)

-

Female immunodeficient mice (e.g., SCID/Beige)

-

Matrigel™

-

Surgical tools

Procedure:

-

Cell Preparation: Prepare cells as described in the subcutaneous model protocol.

-

Surgical Implantation: Anesthetize the mouse. Make a small incision to expose the inguinal mammary fat pad. Inject 50 µL of the cell suspension into the fat pad. Suture the incision.

-

Tumor Monitoring: Monitor tumor growth by palpation and caliper measurements.

-

Treatment and Analysis: Follow the treatment, data collection, and analysis steps as outlined in the subcutaneous model protocol.

Protocol 3: Western Blot Analysis of Tumor Tissue

This protocol is for assessing the levels of total and phosphorylated ERK5 and downstream targets in tumor lysates.

Materials:

-

Excised tumor tissue

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Primary antibodies (e.g., anti-ERK5, anti-phospho-ERK5, anti-p21)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Tissue Lysis: Homogenize the frozen tumor tissue in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 4: Immunohistochemistry (IHC) of Tumor Tissue

This protocol is for visualizing the expression and localization of proteins within the tumor microenvironment.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections

-

Antigen retrieval solution

-

Primary antibodies

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin for counterstaining

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize and rehydrate the FFPE sections.

-

Antigen Retrieval: Perform heat-induced epitope retrieval.

-

Immunostaining: Block endogenous peroxidase activity and non-specific binding. Incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.

-

Detection and Counterstaining: Apply the DAB substrate to visualize the antibody staining. Counterstain with hematoxylin.

-

Imaging: Dehydrate and mount the sections for microscopic analysis.

Visualizations

ERK5 Signaling Pathway

Caption: Simplified ERK5 signaling pathway leading to cancer hallmarks.

Experimental Workflow for In Vivo Efficacy Testing

Caption: General workflow for testing ERK5 inhibitor efficacy in vivo.

References

- 1. ERK5 Is Required for Tumor Growth and Maintenance Through Regulation of the Extracellular Matrix in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of ERK5 on the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. usiena-air.unisi.it [usiena-air.unisi.it]

Detecting Phosphorylated ERK5: A Detailed Western Blot Protocol

Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family. Unlike the more extensively studied ERK1/2, ERK5 possesses a unique C-terminal domain that contributes to its distinct regulation and function. The ERK5 signaling cascade is activated by a variety of stimuli, including growth factors, cytokines, and cellular stress, and plays a crucial role in cellular processes such as proliferation, differentiation, and survival.[1] Activation of ERK5 involves a dual phosphorylation event on Threonine 218 and Tyrosine 220 (Thr218/Tyr220) within the activation loop, a modification catalyzed by the upstream kinase MEK5.[2][3][4][5]

Given its involvement in normal physiology and its dysregulation in diseases like cancer, the detection and quantification of phosphorylated ERK5 (p-ERK5) are of significant interest to researchers in both academic and industrial settings. Western blotting is a widely used and robust technique for the specific detection of p-ERK5, providing a semi-quantitative measure of its activation state. This document provides a detailed protocol for the detection of p-ERK5 by Western blot, including best practices for sample preparation, antibody selection, and data interpretation.

The ERK5 Signaling Pathway

The ERK5 signaling pathway is a three-tiered kinase cascade.[4][6] It is initiated by various extracellular stimuli that activate the MAP3Ks (MEKK2 and MEKK3). These kinases then phosphorylate and activate the dual-specificity MAP2K, MEK5.[2][4] Activated MEK5, in turn, specifically phosphorylates ERK5 at the Thr218 and Tyr220 residues in its activation loop, leading to its catalytic activation.[2][3][4][5] Once activated, ERK5 can translocate to the nucleus and phosphorylate a variety of downstream substrates, including transcription factors such as the myocyte enhancer factor 2 (MEF2) family, c-Fos, and Sap1, thereby regulating gene expression and cellular responses.[2]

Experimental Protocol

This protocol outlines the key steps for detecting p-ERK5 in cell lysates. Adherence to best practices for phosphoprotein analysis is critical for obtaining reliable and reproducible results.

I. Reagents and Buffers

Quantitative Data Summary: Reagent Concentrations

| Reagent/Buffer Component | Final Concentration/Working Dilution | Notes |

| Lysis Buffer | ||

| Tris-HCl, pH 7.4 | 50 mM | |

| NaCl | 150 mM | |

| EDTA | 1 mM | Optional, can be omitted if incompatible with downstream assays. |

| NP-40 or Triton X-100 | 1% (v/v) | |

| Protease Inhibitor Cocktail | 1X | Add fresh before use. |

| Phosphatase Inhibitor Cocktail | 1X | Crucial for p-ERK5 detection. Add fresh before use. |

| Sample Buffer (2X Laemmli) | ||

| Tris-HCl, pH 6.8 | 125 mM | |

| SDS | 4% (w/v) | |

| Glycerol | 20% (v/v) | |

| β-mercaptoethanol | 10% (v/v) | Add fresh before use. |

| Bromophenol Blue | 0.02% (w/v) | |

| Running Buffer (1X) | ||

| Tris Base | 25 mM | |

| Glycine | 192 mM | |

| SDS | 0.1% (w/v) | |

| Transfer Buffer (1X) | ||

| Tris Base | 25 mM | |

| Glycine | 192 mM | |

| Methanol | 20% (v/v) | |

| Blocking Buffer | ||

| Bovine Serum Albumin (BSA) | 5% (w/v) in TBST | Do not use milk , as it contains phosphoproteins that can cause high background.[7] |

| Wash Buffer (TBST) | ||

| Tris-HCl, pH 7.6 | 20 mM | |

| NaCl | 150 mM | |

| Tween-20 | 0.1% (v/v) |

Phosphatase Inhibitor Cocktail (Homemade, 100X Stock)

| Component | Final Concentration in 1X Lysis Buffer |

| Sodium Fluoride (NaF) | 10 mM |

| Sodium Orthovanadate (Na₃VO₄) | 1 mM |

| β-glycerophosphate | 20 mM |

| Sodium Pyrophosphate | 10 mM |

Note: Commercially available protease and phosphatase inhibitor cocktails are recommended for convenience and consistency.[3][8]

II. Detailed Methodology

Experimental Workflow

Step-by-Step Procedure:

-

Sample Preparation:

-

Culture and treat cells as required by the experimental design. To induce ERK5 phosphorylation, stimuli such as growth factors (e.g., EGF) or cellular stressors can be used.[3]

-

After treatment, place the culture dish on ice and wash cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[7][9] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). This is crucial for ensuring equal loading of protein in each lane of the gel.

-

-

Gel Electrophoresis:

-

Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2X Laemmli sample buffer to each sample.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7][10]

-

Load 20-40 µg of total protein per lane onto an 8% SDS-polyacrylamide gel. The molecular weight of ERK5 is approximately 115-123 kDa.[1][11]

-

Run the gel in 1X running buffer until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7] A wet or semi-dry transfer system can be used according to the manufacturer's instructions.

-

After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7][10]

-

Incubate the membrane with the primary antibody against p-ERK5 (Thr218/Tyr220), diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.[7][10]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

For quantitative analysis, the same membrane can be stripped and re-probed with an antibody for total ERK5 to normalize the p-ERK5 signal to the total amount of ERK5 protein.

-

Quantitative Data Summary: Antibody Dilutions

| Antibody | Host Species | Starting Dilution Range | Notes |

| Primary Antibodies | |||

| Phospho-ERK5 (Thr218/Tyr220) | Rabbit Polyclonal | 1:500 - 1:1000 | Optimal dilution should be determined experimentally.[4][9][12] |

| Total ERK5 | Rabbit Polyclonal/Monoclonal | 1:1000 - 1:2000 | Use for normalization.[1][13] |

| Secondary Antibody | |||

| Anti-Rabbit IgG (HRP-conjugated) | Goat/Donkey | 1:2000 - 1:10000 | Dilution depends on the specific antibody and detection reagent used. |

Troubleshooting and Best Practices

-

High Background:

-

Ensure the blocking step is performed with BSA, not milk.[7]

-

Increase the number and duration of wash steps.

-

Optimize the primary and secondary antibody concentrations.

-

-

No or Weak Signal:

-

Confirm that the phosphorylation of ERK5 was induced in your positive control samples.

-

Ensure that phosphatase inhibitors were added to the lysis buffer and that samples were kept on ice.[9]

-

Verify the transfer of protein to the membrane.

-

Use a more sensitive ECL substrate.

-

-

Non-specific Bands:

-

Optimize antibody dilutions.

-

Ensure the specificity of the primary antibody. Some p-ERK5 antibodies may cross-react with p-ERK1/2.[5]

-

Conclusion

This protocol provides a comprehensive guide for the detection of phosphorylated ERK5 using Western blotting. By following these detailed steps and adhering to the best practices for phosphoprotein analysis, researchers can obtain reliable and reproducible data on the activation state of ERK5. This will aid in the investigation of the ERK5 signaling pathway in various biological contexts and its potential as a therapeutic target in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Western Blot Protocol | Proteintech Group [ptglab.com]

- 3. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]

- 4. Phospho-Erk5 (Thr218/Tyr220) Antibody (#3371) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 5. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]

- 7. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]

- 8. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]

- 9. Phospho-Erk5 (Thr218/Tyr220) Antibody (#3371) Datasheet Without Images | Cell Signaling Technology [cellsignal.jp]

- 10. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. citeab.com [citeab.com]

- 13. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Cell-Based Assays to Measure ERK5 Transcriptional Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family. Unlike other MAPKs, ERK5 possesses a unique C-terminal tail containing a transcriptional activation domain, enabling it to directly regulate gene expression. The ERK5 signaling pathway is activated by a variety of stimuli, including growth factors and cellular stress, and plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of the ERK5 pathway has been implicated in various diseases, including cancer, making it an attractive target for drug discovery.

This document provides detailed application notes and protocols for robust and reliable cell-based assays to measure the transcriptional activity of ERK5. The primary methods described herein are luciferase reporter gene assays, which offer high sensitivity, a wide dynamic range, and suitability for high-throughput screening.

Principles of ERK5 Transcriptional Activity Assays

The transcriptional activity of ERK5 is typically measured indirectly by using a reporter gene, most commonly firefly luciferase, whose expression is driven by an ERK5-responsive promoter element. When ERK5 is activated, it translocates to the nucleus and enhances the transcription of the reporter gene, leading to an increase in luciferase protein expression. The luciferase enzyme then catalyzes a reaction with its substrate (luciferin) to produce a measurable light signal, the intensity of which is proportional to the transcriptional activity of ERK5.

Several types of reporter constructs are commonly used to assess ERK5 transcriptional activity:

-

Serum Response Element (SRE)-based reporters: ERK5 can activate the transcription factor Serum Response Factor (SRF) and its cofactor, Ternary Complex Factor (TCF), which bind to SREs in the promoters of target genes like c-fos.

-

Myocyte Enhancer Factor 2 (MEF2)-based reporters: MEF2 transcription factors are well-established downstream targets of ERK5. Activated ERK5 directly phosphorylates and co-activates MEF2, leading to the expression of MEF2-dependent genes.

-

GAL4-based hybrid reporters: This system utilizes a chimeric protein where the DNA-binding domain of the yeast transcription factor GAL4 is fused to the full-length ERK5 protein or its transcriptional activation domain. The reporter plasmid contains multiple copies of the GAL4 Upstream Activating Sequence (UAS) driving the expression of the luciferase gene. This provides a highly specific readout of ERK5's ability to activate transcription.

A co-transfected plasmid expressing Renilla luciferase under the control of a constitutive promoter is often used as an internal control to normalize for variations in transfection efficiency and cell number.

Data Presentation

The following tables summarize quantitative data from representative studies using cell-based assays to measure ERK5 transcriptional activity.

Table 1: Fold Induction of ERK5 Reporter Activity Upon Stimulation

| Reporter System | Cell Line | Stimulus | Fold Induction (Mean ± SD) | Reference |

| SRE-luciferase | HEK293 | 20% Fetal Bovine Serum + 10 ng/mL PMA | ~8 - 12 | [1] |

| SRE-luciferase | HEK293 | 10 ng/mL EGF | ~6 - 8 | [2] |

| MEF2-luciferase | COS7 | Co-transfection with MEK5(D) and MEF2A | ~15 - 20 | [3][4] |

| MEF2-luciferase | DO11.10 | PMA + Ionomycin | >50 (with MEK5(D) co-transfection) | [5] |

| 8xGTIIC-luc (YAP-responsive) | RLSCs | Overexpression of ERK5/caMEK5 | ~2.5 | [6] |

| bnip3 promoter-luciferase | erk5-/- MEFs | Hypoxia | Increased fold induction compared to erk5+/- | [7] |

Table 2: IC50 Values of Inhibitors on ERK5 Transcriptional Activity

| Inhibitor | Reporter System | Cell Line | IC50 (nM) | Reference |

| U0126 (MEK1/2 inhibitor) | SRE-luciferase | HEK293 | ~100 - 500 | [1] |

| XMD8-92 (ERK5/BRD4 inhibitor) | MEF2-luciferase | RLSCs | ~10,000 (at 16h) | [6] |

| AX15836 (ERK5 inhibitor) | GAL4-MEF2D-luciferase | HEK293 | Paradoxical activation observed | [8] |

| BIX02189 (MEK5 inhibitor) | GAL4-MEF2D-luciferase | HEK293 | ~500 | [8] |

| SCH772984 (ERK1/2 inhibitor) | ELK1-luciferase | SH-SY5Y | 75 | [9][10] |

| Ulixertinib (ERK1/2 inhibitor) | ELK1-luciferase | SH-SY5Y | 86 | [9][10] |

Signaling Pathway and Experimental Workflow Diagrams

ERK5 Signaling Pathway

Caption: The ERK5 signaling cascade is a three-tiered kinase pathway.

Experimental Workflow for a Dual-Luciferase Reporter Assay

Caption: A typical workflow for a dual-luciferase reporter gene assay.

Experimental Protocols

Protocol 1: MEF2-Luciferase Reporter Assay for ERK5 Activity

This protocol is designed to measure ERK5-mediated activation of MEF2 transcriptional activity.

Materials:

-

HEK293 or HeLa cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MEF2-luciferase reporter plasmid (containing multiple MEF2 binding sites upstream of a minimal promoter driving firefly luciferase)

-

Expression plasmid for a constitutively active MEK5 mutant (MEK5D) (optional, for maximal stimulation)

-

Expression plasmid for wild-type ERK5 (optional)

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine® 3000)

-

Opti-MEM® I Reduced Serum Medium

-

96-well white, clear-bottom tissue culture plates

-

Dual-luciferase reporter assay system (e.g., Dual-Glo® Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding (Day 1):

-

Seed HEK293 or HeLa cells in a 96-well white, clear-bottom plate at a density of 1.5-2.0 x 10^4 cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Transfection (Day 2):

-

For each well, prepare a DNA mixture in Opti-MEM®. A typical mixture per well includes:

-

50-100 ng of MEF2-luciferase reporter plasmid

-

5-10 ng of Renilla luciferase control plasmid

-

(Optional) 25-50 ng of MEK5D expression plasmid

-

(Optional) 50-100 ng of wild-type ERK5 expression plasmid

-

-

Prepare the transfection reagent according to the manufacturer's instructions.

-

Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow complex formation.

-

Add the transfection complex to each well.

-

Incubate the cells for 18-24 hours at 37°C.

-

-

Cell Treatment (Day 3):

-

Carefully remove the medium containing the transfection complexes.

-

Replace with 100 µL of fresh, serum-free or low-serum (0.5% FBS) medium.

-

For inhibitor studies, pre-incubate the cells with the desired concentrations of the inhibitor for 1-2 hours.

-

Add the desired stimulus (e.g., growth factor, phorbol ester) to the appropriate wells.

-

Incubate for an additional 6-24 hours.

-

-

Luciferase Assay (Day 4):

-

Equilibrate the plate and the dual-luciferase assay reagents to room temperature.

-

Perform the dual-luciferase assay according to the manufacturer's protocol. This typically involves adding the firefly luciferase substrate, measuring luminescence, then adding a quenching reagent and the Renilla luciferase substrate, and measuring luminescence again.

-

-

Data Analysis:

-

For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to obtain the normalized reporter activity.

-

Determine the fold induction by dividing the normalized activity of the treated samples by the normalized activity of the vehicle-treated control samples.

-

Protocol 2: GAL4-ERK5 Hybrid Reporter Assay

This protocol provides a highly specific method to measure the intrinsic transcriptional activation potential of ERK5.

Materials:

-

HEK293 or HeLa cells

-

Complete growth medium

-

GAL4-UAS-luciferase reporter plasmid (containing multiple GAL4 UAS sites upstream of a minimal promoter driving firefly luciferase)

-

Expression plasmid for a GAL4 DNA-binding domain-ERK5 fusion protein (GAL4-ERK5)

-

Renilla luciferase control plasmid

-

Other reagents as listed in Protocol 1

Procedure:

-

Cell Seeding (Day 1):

-

Follow the procedure described in Protocol 1.

-

-

Transfection (Day 2):

-

Prepare a DNA mixture per well containing:

-

50-100 ng of GAL4-UAS-luciferase reporter plasmid

-

50-100 ng of GAL4-ERK5 expression plasmid

-

5-10 ng of Renilla luciferase control plasmid

-

-

Follow the transfection procedure as described in Protocol 1.

-

-

Cell Treatment (Day 3):

-

Follow the cell treatment procedure as described in Protocol 1. Stimulation of upstream pathways (e.g., with growth factors) will lead to the activation of the GAL4-ERK5 fusion protein.

-

-

Luciferase Assay (Day 4):

-